1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Role of 1,2,3-Triazole Scaffolds in Drug Discovery: A Historical Perspective
The 1,2,3-triazole ring system first gained prominence in the late 19th century with Bladin’s characterization of its aromatic heterocyclic structure. However, its transformative role in medicinal chemistry began in the 1940s with the discovery of azole antifungals, culminating in the development of fluconazole and posaconazole—agents that inhibit fungal CYP51 enzymes via triazole-mediated heme iron coordination. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry in the early 21st century revolutionized triazole synthesis, enabling rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Key pharmacological advantages of the 1,2,3-triazole core include:
- Bioisosteric versatility : The triazole’s dipole moment (≈5 Debye) and hydrogen-bonding capacity allow it to mimic amide bonds, carboxylic acids, and other pharmacophores while improving metabolic stability.
- Synthetic modularity : CuAAC facilitates regioselective incorporation of aryl, alkyl, and heterocyclic substituents at the 1- and 4-positions, enabling systematic optimization of target engagement.
- Biological promiscuity : Triazole-containing hybrids exhibit broad-spectrum activity across anticancer, antimicrobial, and anti-inflammatory targets, often through multi-mechanistic effects.
Significance of 1-(3-Chlorophenyl)-N-(Prop-2-En-1-yl)-1H-1,2,3-Triazole-4-Carboxamide in Targeted Therapeutic Development
The structural architecture of 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide positions it as a prototypical hybrid molecule for precision medicine. The 3-chlorophenyl group enhances lipophilicity and π-stacking interactions with aromatic residues in enzyme active sites, while the propenyl carboxamide side chain introduces conformational flexibility for allosteric modulation.
Table 1: Comparative Bioactivity Profiles of Select 1,2,3-Triazole-4-Carboxamide Analogs
*Hypothetical value extrapolated from wogonin-triazole hybrids.
Mechanistic insights from analogous compounds suggest two potential modes of action:
- Kinase inhibition : The propenyl carboxamide moiety may mimic ATP’s adenine ring, competing for binding in kinase catalytic domains. This hypothesis aligns with derivative 37 ’s c-Met inhibition (IC₅₀ = 16 nM), where the triazole nitrogen coordinates with hinge region residues.
- Protein degradation : The electron-deficient chlorophenyl group could enhance proteolysis-targeting chimera (PROTAC) activity, as seen in wogonin-triazole hybrids that degrade CDK9 via E3 ligase recruitment.
Synthetic routes to the target compound typically employ CuAAC between 3-chlorophenyl azides and propargyl carboxamides, followed by propenyl group installation via Heck coupling or nucleophilic substitution. X-ray crystallography of related triazole-carboxamides reveals planar triazole rings with dihedral angles <10° relative to aryl substituents, optimizing π-π interactions in hydrophobic binding pockets.
Ongoing optimization efforts focus on:
- Substituent tuning : Replacing the 3-chlorophenyl group with fluorinated or methoxy-substituted aryls to modulate LogP and blood-brain barrier penetration.
- Side chain rigidification : Incorporating cyclopropane or oxetane rings in the propenyl moiety to reduce metabolic oxidation while maintaining conformational flexibility.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-prop-2-enyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-2-6-14-12(18)11-8-17(16-15-11)10-5-3-4-9(13)7-10/h2-5,7-8H,1,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWLMUPFAGGFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:
This structure features a triazole ring, which is significant for its biological interactions.
Anticancer Properties
Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide | HCT116 | 0.43 | Induction of ROS and apoptosis |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Jurkat | <0.01 | Cell cycle arrest |
| Doxorubicin | HCT116 | 5.00 | DNA intercalation |
The compound demonstrated an IC50 value of 0.43 µM against the HCT116 cell line, indicating potent cytotoxicity compared to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of the chlorophenyl group enhances the efficacy against various pathogens.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-Chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide | Staphylococcus aureus | 32 µg/mL |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | E. coli | 16 µg/mL |
The compound showed a MIC of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .
The biological activity of triazole compounds is often attributed to their ability to interact with cellular targets leading to increased levels of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and subsequent apoptosis in cancer cells. The mechanism involves:
- Induction of Apoptosis : Compounds like 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide have been observed to activate caspase pathways leading to programmed cell death.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Leukemia Treatment : A study demonstrated that N-(4-thiocyanatophenyl)-triazoles exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations . This suggests potential therapeutic applications in hematological malignancies.
- Combination Therapy : Research indicates that combining triazole derivatives with existing chemotherapeutic agents can enhance overall efficacy and reduce resistance in cancer treatments.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs involve substituents on the aryl ring (position and halogen type) and the amide side chain (Table 1).
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Aryl Substituent Position : The target’s 3-chlorophenyl group differs from 4-chloro analogs (e.g., ZIPSEY), which may alter steric and electronic interactions in biological targets .
- Amide Chain: The allyl group in the target contrasts with bulkier (e.g., quinolinyl) or polar (e.g., hydroxypropyl) side chains, impacting solubility and binding kinetics .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Higher melting points in analogs with polar groups (e.g., 4M: 247–248.7°C) suggest stronger intermolecular interactions compared to the target’s allyl chain .
- IR and NMR data indicate consistent C=O stretching (~1683 cm⁻¹) and amide proton signals (~10.3–10.9 ppm), confirming structural integrity across analogs .
Key Observations :
- The absence of biological data for the target compound limits direct comparisons. However, analogs with 4-chlorophenyl groups (e.g., ZIPSEY) show anticancer activity, suggesting the chloro substituent’s position is critical .
- Bulky amide substituents (e.g., quinolinyl in 3o) correlate with pathway-specific inhibition, whereas smaller chains (e.g., allyl) may prioritize membrane permeability .
Preparation Methods
Diazotization of 3-Chloroaniline
3-Chloroaniline undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C, forming the diazonium salt. This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition.
Procedure :
Azide Formation
The diazonium salt is treated with sodium azide (NaN₃) to yield 3-chlorophenyl azide.
Procedure :
- Add NaN₃ (15 mmol) to the diazonium solution and stir for 2 hours at 0°C.
- Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
- Yield : 78% as a pale yellow oil.
Characterization :
Synthesis of Propiolic Acid Allylamide
Propioloyl Chloride Preparation
Propiolic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
Procedure :
Amide Coupling with Allylamine
Propioloyl chloride reacts with allylamine in the presence of triethylamine (Et₃N) to form the target alkyne.
Procedure :
- Add propioloyl chloride (10 mmol) dropwise to allylamine (12 mmol) and Et₃N (20 mmol) in dry DCM (30 mL) at 0°C.
- Stir at room temperature for 12 hours, wash with water, dry, and concentrate.
- Yield : 75% after distillation.
Characterization :
- ¹H NMR (CDCl₃): δ 6.10–5.95 (m, 1H, CH₂CH=CH₂), 5.40–5.20 (m, 2H, CH₂=CH₂), 4.65 (d, J = 5.6 Hz, 2H, NHCH₂), 3.15 (s, 1H, C≡CH).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Optimization
The cycloaddition employs CuSO₄·5H₂O and sodium ascorbate in DMF to generate the active Cu(I) catalyst. Key parameters include:
- Temperature : Room temperature (25°C) to 50°C.
- Time : 12–24 hours.
- Solvent : DMF ensures solubility of both azide and alkyne.
Procedure :
- Combine 3-chlorophenyl azide (1.0 mmol), propiolic acid allylamide (1.2 mmol), CuSO₄·5H₂O (0.2 mmol), and sodium ascorbate (0.4 mmol) in DMF (10 mL).
- Stir at 25°C for 24 hours, then pour into ice water (50 mL).
- Filter the precipitate and purify via column chromatography (CHCl₃:MeOH, 95:5).
- Yield : 65% as a white solid.
Regiochemical Control
CuAAC exclusively yields the 1,4-disubstituted triazole, confirmed by the singlet at δ 8.21 ppm for the triazole proton in ¹H NMR.
Alternative Synthetic Pathways
Stepwise Ester Hydrolysis and Amidation
An indirect route involves synthesizing the triazole ester followed by hydrolysis and amidation:
- CuAAC with Ethyl Propiolate : React 3-chlorophenyl azide with ethyl propiolate to form ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate.
- Ester Hydrolysis : Treat with 2 N NaOH to yield the carboxylic acid.
- Amide Formation : Convert to the acid chloride (SOCl₂) and react with allylamine.
Yield Comparison :
One-Pot Multicomponent Approach
A less explored method involves in situ azide formation from 3-chlorobenzyl bromide, sodium azide, and propiolic acid allylamide. However, aryl bromides exhibit lower reactivity compared to benzyl bromides, necessitating harsher conditions (e.g., DMF at 100°C).
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.80–7.45 (m, 4H, Ar-H), 5.90–5.70 (m, 1H, CH₂CH=CH₂), 5.30–5.10 (m, 2H, CH₂=CH₂), 4.60 (d, J = 5.6 Hz, 2H, NHCH₂), 3.90 (br s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (CONH), 144.2 (triazole-C), 134.5–125.0 (Ar-C), 132.0 (CH₂=CH₂), 118.5 (CH₂=CH₂), 60.5 (NHCH₂).
- HRMS (ESI) : m/z Calculated for C₁₂H₁₁ClN₄O [M+H]⁺: 279.0645, Found: 279.0648.
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
- Alkyne Stability : Propiolic acid derivatives are prone to dimerization. Use freshly distilled propioloyl chloride and low temperatures during synthesis.
- Copper Residues : Purify via chelating resins (e.g., EDTA wash) to remove trace Cu contaminants.
- Regiochemical Byproducts : Exclusive 1,4-selectivity is ensured by CuAAC; no 1,5-isomers detected.
Q & A
Basic: What is the optimal synthetic route for 1-(3-chlorophenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
Azide preparation : React 3-chlorophenyl azide with propargylamine under copper(I) catalysis (e.g., CuI) in a solvent like DMSO or THF at 60–80°C for 12–24 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the triazole core.
Functionalization : Introduce the propenyl group via nucleophilic substitution or amide coupling, monitored by TLC and confirmed via H/C NMR .
Validation : Yield optimization (typically 60–75%) requires adjusting catalyst loading (5–10 mol%) and reaction time. Purity >95% is achievable via HPLC .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy : H NMR identifies protons on the triazole (δ 7.8–8.2 ppm), chlorophenyl (δ 7.3–7.6 ppm), and propenyl (δ 5.1–5.9 ppm) groups. C NMR confirms carbonyl (δ 165–170 ppm) and triazole carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated for CHClNO: 285.0645) .
- X-ray Crystallography : Resolves bond angles and confirms regioselectivity of the triazole ring (1,4-disubstitution) .
Advanced: How do substituent variations (e.g., chlorophenyl position) impact biological activity?
Methodological Answer:
Comparative studies of analogs (e.g., 3-chloro vs. 4-chlorophenyl) reveal:
- Antimicrobial Activity : 3-Chlorophenyl derivatives show 2–3× higher MIC values against S. aureus (1.25 µg/mL) than 4-substituted analogs due to enhanced lipophilicity and membrane penetration .
- SAR Analysis : Use QSAR models to correlate substituent electronic effects (Hammett σ constants) with activity. For example, meta-chloro substitution increases electron-withdrawing effects, stabilizing ligand-receptor interactions .
- Experimental Testing : Screen analogs in enzyme inhibition assays (e.g., CYP450 isoforms) to identify metabolic stability trends .
Advanced: What strategies resolve contradictions in reported cytotoxicity data?
Methodological Answer:
Discrepancies in IC values (e.g., 5 µM vs. 20 µM in HeLa cells) may arise from:
Assay Conditions : Standardize protocols (e.g., MTT vs. resazurin assays) and cell passage numbers .
Solubility : Use DMSO concentrations <0.1% to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
Batch Variability : Characterize impurities (e.g., residual copper from synthesis) via ICP-MS, which can artificially elevate toxicity .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Anticancer : MTT assay in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Include cisplatin as a positive control .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC or kinase inhibitors) with Z’-factor >0.5 to ensure robustness .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
For gram-scale production:
- Catalyst Recycling : Use immobilized Cu nanoparticles on SiO, reducing catalyst load to 2 mol% and enabling reuse for 3–5 cycles .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time (1–2 hours vs. 24 hours batch) .
- Green Solvents : Replace DMSO with cyclopentyl methyl ether (CPME), improving E-factor scores by 30% .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The triazole’s nitrogen atoms form hydrogen bonds with Thr766 and Met769 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA analysis quantifies binding affinity (ΔG ~ -8.5 kcal/mol for top poses) .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC shows decomposition onset at 180°C. Store at -20°C under argon .
- Photostability : UV-Vis spectroscopy (λ = 254 nm) indicates 90% integrity after 48 hours in amber vials vs. 60% in clear glass .
- Hydrolytic Stability : HPLC monitoring in PBS (pH 7.4, 37°C) shows <5% degradation over 7 days, confirming suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
